molecular formula C14H8ClF4NO2 B7636824 3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one

3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one

Cat. No. B7636824
M. Wt: 333.66 g/mol
InChI Key: SXYZKIKGVLRZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one is a synthetic compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one has been used in various scientific research applications. It has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, as well as anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one in lab experiments is its potential anticancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one. One future direction is to further study its mechanism of action in order to optimize its use in experiments. Another future direction is to study its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of 3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one involves the reaction of 2-chloro-5-trifluoromethylpyridine with 4-fluorophenylacetoacetic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting compound is then chlorinated using thionyl chloride to yield the final product.

properties

IUPAC Name

3-chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4NO2/c15-11-5-9(14(17,18)19)6-20(13(11)22)7-12(21)8-1-3-10(16)4-2-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZKIKGVLRZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=C(C2=O)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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